LyP-1 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

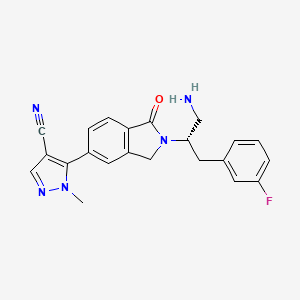

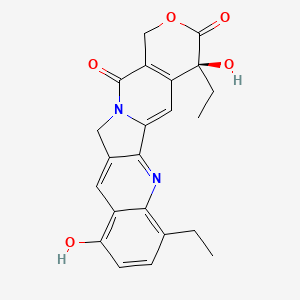

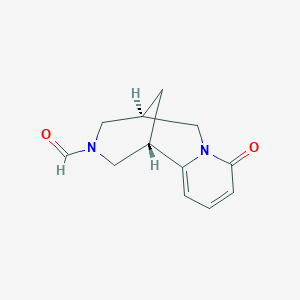

LyP-1 (TFA) is a cyclic nine-residue peptide known for its tumor-homing abilities. It selectively binds to the p32 receptor protein, which is overexpressed in various tumor-associated cells and macrophages in atherosclerotic plaques . This peptide has shown promise in anticancer agent development and tumor imaging studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LyP-1 involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is cyclized to enhance its stability and binding affinity. The cyclization process can be achieved through disulfide bond formation between cysteine residues . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of LyP-1 typically involves large-scale SPPS, followed by cyclization and purification steps. The peptide is synthesized on a resin, cleaved, and cyclized in solution. The final product is purified and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

LyP-1 primarily undergoes bioconjugation reactions, such as EDC/NHS coupling, to attach it to various carriers or imaging agents . It can also participate in disulfide bond formation during cyclization .

Common Reagents and Conditions

EDC/NHS coupling: This reaction involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation.

Disulfide bond formation: This reaction typically occurs under oxidative conditions, using reagents like iodine or air oxidation.

Major Products

The major product of these reactions is the cyclic LyP-1 peptide, which can be further conjugated to imaging agents or drug carriers for targeted delivery .

Scientific Research Applications

LyP-1 has a wide range of applications in scientific research:

Cancer Research: It is used to develop anticancer agents and for tumor imaging due to its specific binding to the p32 receptor.

Drug Delivery: LyP-1 is conjugated to nanoparticles for targeted drug delivery to tumors.

Imaging: The peptide is labeled with fluorophores for optical imaging of tumors and lymphangiogenesis.

Therapeutic Development: LyP-1 is explored for its potential in developing therapies for cancer and other diseases involving p32 overexpression.

Mechanism of Action

LyP-1 exerts its effects by binding to the p32 receptor, a protein overexpressed in tumor cells and tumor-associated macrophages. This binding facilitates the targeted delivery of therapeutic agents or imaging probes to the tumor site . The peptide’s cyclic structure enhances its stability and binding affinity, making it an effective targeting agent .

Comparison with Similar Compounds

Similar Compounds

iRGD: Another tumor-penetrating peptide that targets the neuropilin-1 receptor.

F3: A peptide that binds to nucleolin, overexpressed in tumor cells.

CGKRK: A peptide that targets angiogenic blood vessels.

Uniqueness of LyP-1

LyP-1 is unique due to its specific binding to the p32 receptor, which is not targeted by many other tumor-homing peptides . This specificity allows for more precise targeting of tumors and associated macrophages, enhancing the efficacy of therapeutic and imaging applications .

Properties

Molecular Formula |

C38H66F3N17O14S2 |

|---|---|

Molecular Weight |

1106.2 g/mol |

IUPAC Name |

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |

InChI Key |

SPBNDGIFBKBJLV-OHIMOQKDSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B10824955.png)

![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)

![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)

![[(1R,3E,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825039.png)